

4-Ethoxy-2,3-difluorobenzaldehyde stability and reactivity profile

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Compound of Interest

Compound Name:	4-Ethoxy-2,3-difluorobenzaldehyde
Cat. No.:	B176945

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An In-Depth Technical Guide to **4-Ethoxy-2,3-difluorobenzaldehyde**: Stability and Reactivity for the Synthetic Chemist

Introduction

4-Ethoxy-2,3-difluorobenzaldehyde is a key aromatic building block increasingly utilized in the fields of medicinal chemistry and materials science.^{[1][2]} Its unique substitution pattern—an activating aldehyde, an electron-donating ethoxy group, and two strongly electron-withdrawing fluorine atoms—imparts a nuanced reactivity profile that can be strategically exploited. The presence of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated intermediates like this one highly valuable in drug discovery programs.^[1] This guide offers a senior application scientist's perspective on the core stability and reactivity characteristics of this compound, providing field-proven insights and detailed protocols for its effective use in research and development.

Physicochemical and Safety Profile

A foundational understanding of the compound's properties is paramount before its inclusion in any synthetic workflow.

Property	Value	Reference
CAS Number	126162-95-6	[3][4][5]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[3]
Molecular Weight	186.16 g/mol	[6]
Appearance	Off-white to light-colored solid or liquid	[7][8]
Primary Hazards	Causes skin, serious eye, and respiratory irritation	[3]

Core Stability Profile: A Self-Validating Approach to Handling and Storage

While generally stable under recommended conditions, the reactivity of **4-Ethoxy-2,3-difluorobenzaldehyde** necessitates specific handling and storage protocols to prevent degradation.[3] The primary degradation pathways are oxidation and, to a lesser extent, polymerization.[9]

Key Sensitivities

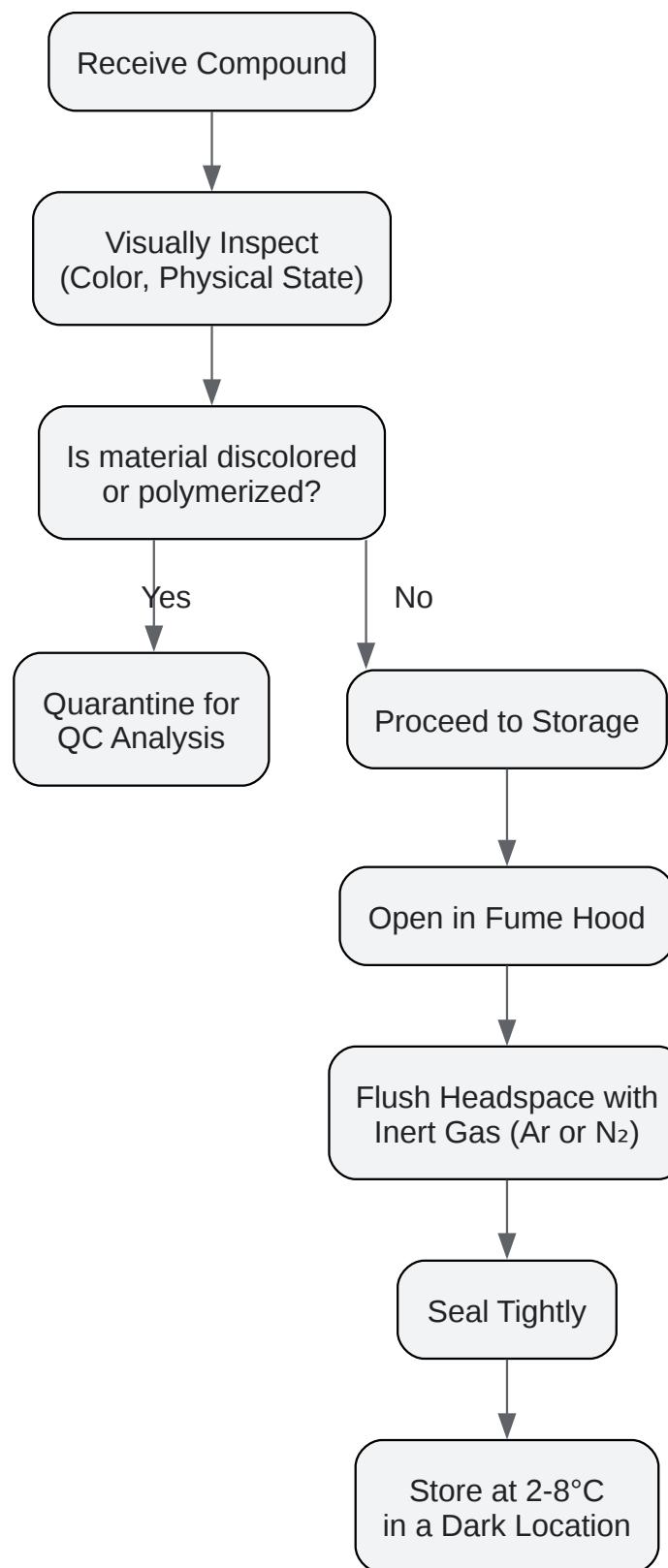
- Air/Oxygen: The aldehyde functional group is highly susceptible to oxidation, especially in the presence of air, which converts it to the corresponding and often less reactive 4-ethoxy-2,3-difluorobenzoic acid.[9][10][11] This is the most common cause of impurity formation over time. The material safety data sheet (MSDS) explicitly notes that it is "Air sensitive".[3]
- Light: Like many benzaldehyde derivatives, prolonged exposure to light can catalyze decomposition and discoloration.[12]
- Heat: While stable at ambient temperatures, excessive or prolonged heating can lead to decomposition.[3] Thermal decomposition can generate hazardous byproducts, including carbon oxides and hydrogen fluoride.[3]

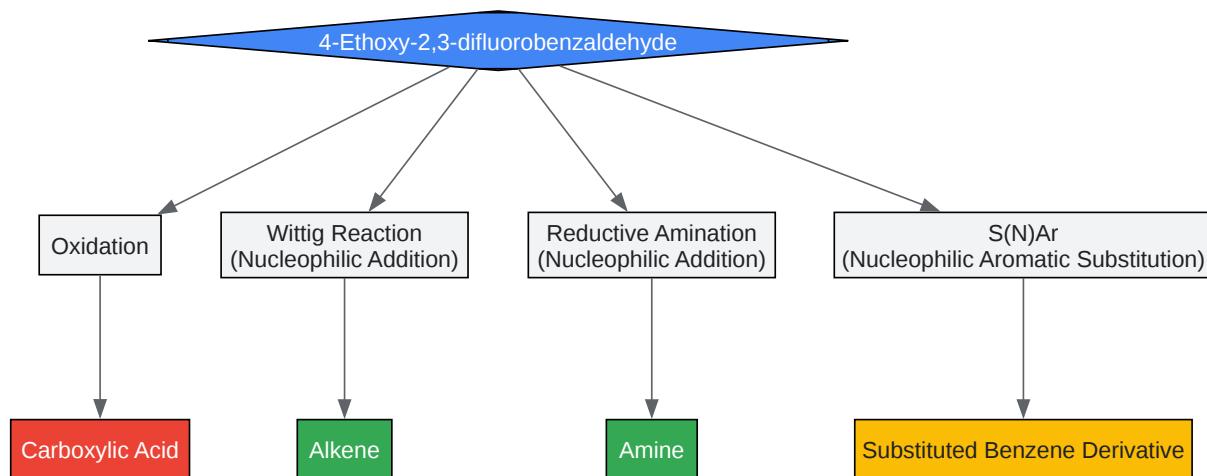
Recommended Handling and Storage Protocol

Adherence to a strict storage protocol is the first line of defense in maintaining the compound's purity and reactivity.

- Inert Atmosphere is Mandatory: Upon receipt and after every use, the container must be thoroughly flushed with an inert gas such as argon or nitrogen before sealing.[3][9] This directly mitigates the primary risk of oxidation.[9]
- Controlled Temperature: Store the compound in a cool, dry, and well-ventilated area.[3] Refrigeration at 2-8°C is recommended for long-term storage to minimize any potential degradation pathways.[6]
- Light Protection: Store in an opaque container or in a dark location to prevent photochemical degradation.[12]
- Container Integrity: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[3][10]

The following workflow provides a logical sequence for ensuring the long-term stability of the reagent.





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